
3-(Difluoromethoxy)-1,2-oxazole
Übersicht
Beschreibung
The compound “3-(Difluoromethoxy)-1,2-oxazole” likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(Difluoromethoxy)” part suggests that a difluoromethoxy group (–OCHF2) is attached to the third position of the oxazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the difluoromethoxy group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under suitable conditions . The difluoromethoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the difluoromethoxy group might increase the compound’s polarity and influence its solubility .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Applications
The structural versatility of 1,3-oxazole derivatives, including those substituted with difluoromethoxy groups, makes them significant in various scientific fields. These compounds are integral to medicinal, pharmaceutical, agrochemical, and material sciences due to their unique chemical properties. Recent methodologies have focused on developing new synthetic strategies for these derivatives, utilizing metal-dependent catalytic processes. This advancement has broadened their applicability, highlighting their importance as building blocks in organic synthesis and potential in creating novel compounds with enhanced properties (Shinde et al., 2022).
Marine-Derived Bioactive Compounds
1,3-Oxazole-containing alkaloids from marine organisms have been identified as a rich source of bioactive compounds. These substances exhibit a wide range of biological activities, making them valuable in drug discovery and therapeutic agent development. The structural diversity and biological efficacy of marine-derived 1,3-oxazole compounds underscore their potential in pharmacology, offering pathways for the development of new therapeutic agents with unique modes of action (Jinyun Chen et al., 2021).
Material Sciences and Electronic Applications
Oxazole derivatives, including those modified with difluoromethoxy groups, are explored for their applications in material sciences, particularly in the fabrication of organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaics. Their structural and electro-optical properties, such as charge transport and nonlinear optical characteristics, have been thoroughly investigated. These studies provide insights into their potential as materials for electronic and optoelectronic devices, showcasing the versatility of oxazole compounds in advanced technological applications (A. Irfan et al., 2018).
Synthetic Methodologies and Chemical Transformations
Electrochemical and catalytic methodologies have been developed to introduce difluoromethoxy and related functional groups into the oxazole ring. These approaches enable regioselective modifications, facilitating the synthesis of novel oxazole derivatives with diverse functional groups. Such advancements in synthetic chemistry enhance the utility of oxazole compounds in various research and industrial applications, providing efficient routes to structurally diverse molecules (S. Riyadh et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO2/c5-4(6)9-3-1-2-8-7-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVBRIUARAYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

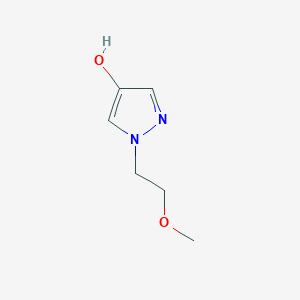
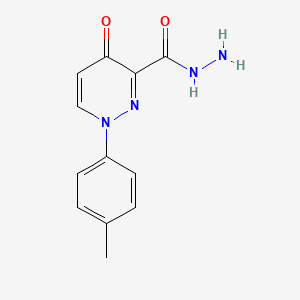
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
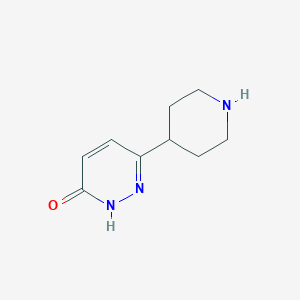
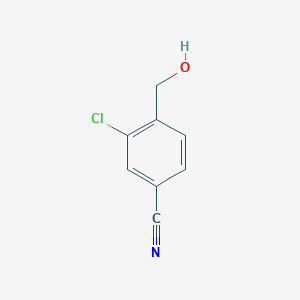
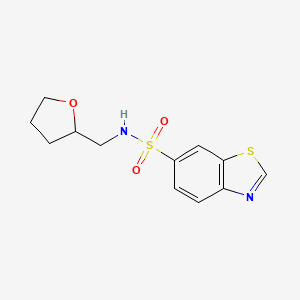
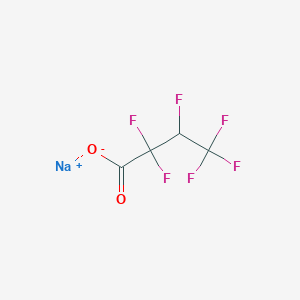
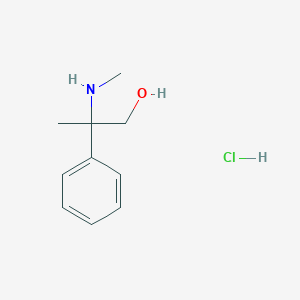
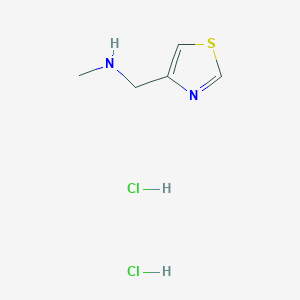
![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)